(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid
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Overview
Description
(1-Acetyl-piperidin-3-ylmethoxy)-acetic acid is an organic compound that features a piperidine ring substituted with an acetyl group and a methoxy-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 3-hydroxy-piperidine, the piperidine ring is acetylated using acetic anhydride in the presence of a base like pyridine.
Methoxylation: The acetylated piperidine is then reacted with methoxyacetic acid under acidic conditions to introduce the methoxy-acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block for the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the methoxy-acetic acid moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(1-Acetyl-piperidin-4-ylmethoxy)-acetic acid: Similar structure but with the methoxy-acetic acid moiety at the 4-position of the piperidine ring.
(1-Acetyl-piperidin-3-ylmethoxy)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness:
- The specific positioning of the methoxy-acetic acid moiety at the 3-position of the piperidine ring in (1-Acetyl-piperidin-3-ylmethoxy)-acetic acid can lead to unique interactions and properties compared to its analogs.
- The combination of the acetyl and methoxy-acetic acid groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[(1-acetylpiperidin-3-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-8(12)11-4-2-3-9(5-11)6-15-7-10(13)14/h9H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLOULLHQHSEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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